ethyl 2-[(2Z)-6-methoxy-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an ester group (from the “ethyl acetate” part of the name), a methoxy group (the “methoxy” part), a carbonyl group (the “carbonyl” part), and a benzothiazole group (the “benzothiazol” part). These functional groups could potentially give the compound a variety of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in the molecule. The “2-” and “3-” numbers in the name suggest the positions of the functional groups on the benzothiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on the functional groups present in the molecule. For example, the presence of the ester group could make the compound polar, and therefore soluble in polar solvents . The benzothiazole group could potentially make the compound aromatic .Scientific Research Applications
Synthesis and Derivative Formation
Convenient Synthesis of Ethyl Amino-Thiazolo-Pyridine Carboxylate Derivatives
Researchers have developed methods for synthesizing ethyl amino-thiazolopyridine carboxylate derivatives through interactions between ethyl 2-(benzo[d]thazol-2-yl)acetate and various arylidinemalononitrile derivatives. These compounds have been further reacted to create a range of derivatives, including amino-imino derivatives and pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives, indicating a versatile approach to synthesizing complex organic molecules with potential biological activities (Mohamed, 2014); (Mohamed, 2021).
Antimicrobial Activities of Thiazole and Fused Derivatives
A study on the synthesis of thiazoles and their fused derivatives revealed their potential for antimicrobial activities. The research explored the reactivity of certain compounds towards a variety of reagents, resulting in the creation of derivatives that were tested for antimicrobial activity against bacterial and fungal isolates. This underscores the relevance of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Synthesis and Anti-microbial Activity of Thiazole Substituted Coumarins
Another study focused on the synthesis of thiazole substituted coumarins starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate. These newly synthesized compounds were characterized and screened for antibacterial and antifungal activities, providing insights into the development of new therapeutic agents (Parameshwarappa et al., 2009).
Chemical Structure and Reactivity
Crystal Structure of Organic Compounds
Studies on the crystal structure of various organic compounds, including those related to ethyl 2-[6-methoxy-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate, have provided detailed insights into their molecular conformation, interactions, and potential reactivity. This knowledge is crucial for understanding the physical and chemical properties of these compounds and their potential applications in various scientific fields (Li et al., 2015).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with medicinal properties. Without specific information on this compound, it’s not possible to provide a detailed mechanism of action.
Properties
IUPAC Name |
ethyl 2-[6-methoxy-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6S/c1-3-29-20(26)12-24-15-9-8-13(28-2)10-19(15)31-22(24)23-21(27)18-11-16(25)14-6-4-5-7-17(14)30-18/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIONYIALZERKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.